molecular formula C20H22N2O4 B5430029 3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide

3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide

Cat. No. B5430029
M. Wt: 354.4 g/mol
InChI Key: YCMKRSHXYCDEOQ-KPKJPENVSA-N
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Description

3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. Apoptosis is a programmed cell death process that occurs in cells that are damaged or no longer needed. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. In addition, this compound exhibits antibacterial and antifungal activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis. In addition, this compound has been shown to inhibit the growth of microorganisms by disrupting their cell membrane. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the compound's potential applications in other fields such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its potential use as an anticancer and antimicrobial agent. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been reported using different methods. One of the methods involves the reaction of 4-butoxyaniline and 2-methyl-4-nitroaniline with acryloyl chloride in the presence of a base. The reaction yields the desired product in good yield and purity. Another method involves the reaction of 4-butoxyaniline and 2-methyl-4-nitroaniline with acryloyl chloride in the presence of a catalyst such as triethylamine. This method also yields the desired product in good yield and purity.

Scientific Research Applications

3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential use as an antimicrobial agent. Studies have shown that this compound exhibits antibacterial and antifungal activity against a wide range of microorganisms.

properties

IUPAC Name

(E)-3-(4-butoxyphenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-4-13-26-18-9-5-16(6-10-18)7-12-20(23)21-19-11-8-17(22(24)25)14-15(19)2/h5-12,14H,3-4,13H2,1-2H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMKRSHXYCDEOQ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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